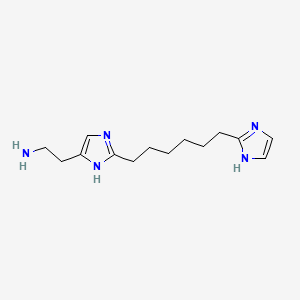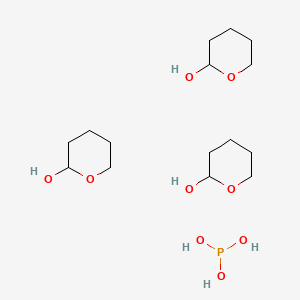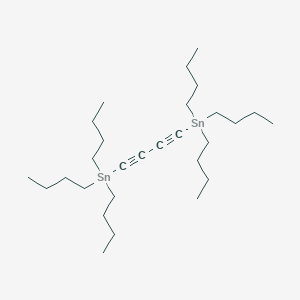
Stannane, 1,3-butadiyne-1,4-diylbis[tributyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, 1,3-butadiyne-1,4-diylbis[tributyl- is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. Stannane, 1,3-butadiyne-1,4-diylbis[tributyl- is particularly interesting due to its unique structure, which includes a butadiyne backbone with tributylstannyl groups attached at both ends.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, 1,3-butadiyne-1,4-diylbis[tributyl- typically involves the coupling of tributylstannyl groups with a butadiyne precursor. One common method is the palladium-catalyzed coupling reaction, where a butadiyne compound reacts with a tributylstannyl halide in the presence of a palladium catalyst and a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of stannane, 1,3-butadiyne-1,4-diylbis[tributyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process typically involves distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, 1,3-butadiyne-1,4-diylbis[tributyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while reduction can produce tin hydrides or lower oxidation state tin compounds. Substitution reactions result in the replacement of tributylstannyl groups with other functional groups.
Applications De Recherche Scientifique
Stannane, 1,3-butadiyne-1,4-diylbis[tributyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of stannane, 1,3-butadiyne-1,4-diylbis[tributyl- involves its interaction with molecular targets through its tin atoms. The tin atoms can form bonds with various substrates, facilitating reactions such as radical formation and electron transfer. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Another organotin compound with similar reactivity but different structure.
Stannane, 1,3-butadiyne-1,4-diylbis[triphenyl-: A similar compound with triphenylstannyl groups instead of tributylstannyl groups.
Uniqueness
Stannane, 1,3-butadiyne-1,4-diylbis[tributyl- is unique due to its butadiyne backbone and tributylstannyl groups, which confer specific reactivity and properties
Propriétés
Numéro CAS |
103673-16-1 |
|---|---|
Formule moléculaire |
C28H54Sn2 |
Poids moléculaire |
628.1 g/mol |
Nom IUPAC |
tributyl(4-tributylstannylbuta-1,3-diynyl)stannane |
InChI |
InChI=1S/6C4H9.C4.2Sn/c7*1-3-4-2;;/h6*1,3-4H2,2H3;;; |
Clé InChI |
ZSKSUKCCXLTOSW-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C#CC#C[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
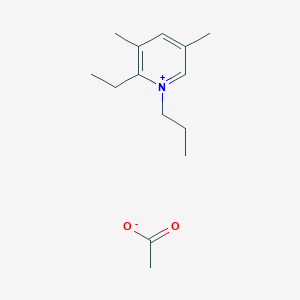
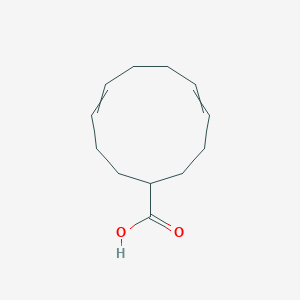

![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
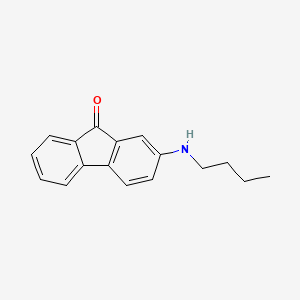
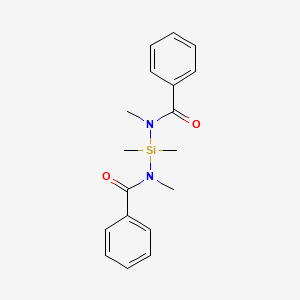

![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)

![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
